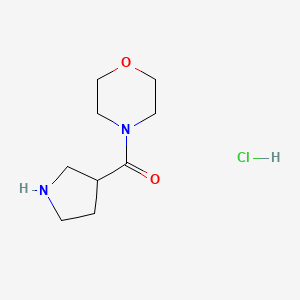

4-(3-Pyrrolidinylcarbonyl)-morpholine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

Again, specific chemical reactions involving “4-(3-Pyrrolidinylcarbonyl)-morpholine hydrochloride” are not available. But, similar compounds like pinacol boronic esters undergo various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen

Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives

Morpholine is recognized for its incorporation into various organic compounds with diverse pharmacological activities. Research highlights the pharmacological profile of morpholine derivatives, showing their broad spectrum of potential uses. Morpholine and pyran analogues are crucial due to their versatile applications in the chemical and pharmacological domains, serving as a foundation for the development of novel derivatives with significant activities (Asif & Imran, 2019).

Photocatalytic Degradation of Pollutants

Studies on the photocatalytic degradation of pollutants, including morpholine, provide insights into the environmental applications of related compounds. The identification of intermediate products from morpholine degradation helps understand the potential environmental impacts and the complexity of photocatalytic pathways, offering a basis for designing compounds with minimized adverse environmental effects (Pichat, 1997).

Antioxidant Activity Analysis

Research on antioxidant activity has broadened the scope of morpholine derivatives in various fields. The exploration of antioxidant assays, including those based on morpholine compounds, aids in the identification and evaluation of new antioxidants, highlighting the potential of morpholine derivatives in enhancing antioxidant capacity in biological systems (Munteanu & Apetrei, 2021).

Electrochemical Applications

The study of electrochemical reduction mechanisms of morpholine-containing compounds illuminates their potential in ionic liquids and other organic salts. This research offers insights into the selection and design of morpholine derivatives for specific electrochemical characteristics, providing a pathway for the development of novel electrochemical systems (Lane, 2012).

Synthetic Approaches to Spiro-Alkaloids

The synthesis of spiro-alkaloids with morpholine moieties, such as acortatarins and shensongines, highlights the significance of morpholine in producing compounds with potent antioxidative properties. This review sheds light on synthetic strategies for accessing these alkaloids, opening avenues for the creation of new therapeutics for diseases linked to reactive oxygen species (Faisal et al., 2018).

Eigenschaften

IUPAC Name |

morpholin-4-yl(pyrrolidin-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-9(8-1-2-10-7-8)11-3-5-13-6-4-11;/h8,10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXZGWTXOXEXMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Pyrrolidinylcarbonyl)-morpholine HCl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)

![N-butyl-N-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)butan-1-amine](/img/structure/B2773356.png)

![2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B2773358.png)

![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)

![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)

![2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773364.png)

![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)